2,4-Dimethylpent-4-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBDUHHOENCMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480911 | |
| Record name | 4-Pentenoic acid, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56639-98-6 | |
| Record name | 2,4-Dimethyl-4-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56639-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenoic acid, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Design for Dimethylpentenoic Acids
Strategies for 2,4-Dimethylpent-4-enoic Acid Synthesis
The structure of this compound presents unique synthetic hurdles, particularly in controlling the stereochemistry at the C2 position and the placement of the terminal double bond.
Achieving stereoselectivity in the synthesis of chiral isomers such as (2S)-2,4-dimethylpent-4-enoic acid is paramount for their use in asymmetric synthesis. Several methodologies have been explored for the creation of related chiral structures, which can be adapted for this target.
Another powerful technique is asymmetric hydrogenation or hydroxylation . For example, the Sharpless asymmetric dihydroxylation can be used on precursors like 4,4-dimethylpent-2-enoic acid to introduce chirality with high enantiomeric excess. While not directly yielding the target acid, this demonstrates a viable method for creating chiral centers in similar pentenoic acid systems.
Furthermore, enantioselective oxylactonization of 4-pentenoic acids using a chiral hypervalent iodine(III) catalyst provides a direct route to chiral γ-butyrolactones. acs.org These lactones can serve as precursors to the desired chiral carboxylic acids. Research has shown that this method is applicable to substituted pentenoic acids, providing a pathway to a variety of chiral building blocks. acs.org
A highly diastereoselective allylation of ephedrine-derived morpholinones has been used to synthesize precursors for compounds like (R)-2-Hydroxy-2-methylpent-4-enoic acid, which is structurally analogous to the target acid. mun.ca This highlights the potential of substrate-controlled diastereoselective reactions in building the necessary stereocenters.
Table 1: Comparison of Stereoselective Methods for Chiral Acid Synthesis
| Method | Key Features | Typical Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct a stereoselective reaction. | Evans oxazolidinone | High diastereoselectivity, reliable. | Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. |
| Asymmetric Hydroxylation | Catalytic introduction of two hydroxyl groups across a double bond. | (DHQD)2PHAL, Potassium Osmate | High enantiomeric excess (ee), catalytic. | Requires a suitable unsaturated precursor. |
| Enantioselective Oxylactonization | Cyclization of a pentenoic acid to a lactone using a chiral catalyst. | Chiral iodoarene precursors, mCPBA | Direct access to chiral lactones, catalytic options available. | Yields can be moderate and dependent on substrate substitution. acs.org |
| Diastereoselective Allylation | Substrate-controlled addition of an allyl group. | Ephedrine-derived morpholinones | High diastereoselectivity. | Stoichiometric use of chiral substrate. mun.ca |
The structural motifs present in dimethylpentenoic acids are found in various natural products. Thailandamide A, a polyketide with antibacterial properties, is produced by the bacterium Burkholderia thailandensis. acs.orgresearchgate.net The biosynthesis of Thailandamide involves a polyketide synthase (PKS) pathway that utilizes simple building blocks to construct the complex carbon skeleton. researchgate.netresearchgate.net
While the biosynthesis of Thailandamide provides insight into how nature assembles these structures, its use in laboratory-based total synthesis is also significant. In chemical synthesis, stable derivatives of natural products are often sought to improve their properties. acs.org The total synthesis of a more stable morpholine (B109124) amide derivative of Thailandamide A has been reported, which showed comparable antibacterial activity to the natural product. acs.org The structural components of this compound are related to the polyketide chain of Thailandamide. Although the reviewed literature on the total synthesis of Thailandamide A derivatives does not explicitly detail the use of this compound as a starting material, chiral fragments with similar substitution patterns are key intermediates in the assembly of such complex molecules.
Stereoselective Approaches to Chiral Isomers (e.g., (2S)-2,4-Dimethylpent-4-enoic Acid)
Synthetic Pathways to (2E)-2,4-Dimethylpent-2-enoic Acid
The synthesis of the isomeric (2E)-2,4-dimethylpent-2-enoic acid involves different strategies, primarily focused on the formation of the internal, E-configured double bond.
Alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis and a common method for producing the carbon skeleton of the target acid. libretexts.org A standard approach involves the alkylation of a carboxylic acid dianion. For instance, the dianion of isobutyric acid can be generated using strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi). rsc.org This dianion can then react as a nucleophile with an appropriate alkyl halide. To synthesize a related compound, 2,2-dimethylpent-4-enoic acid, the enolate of isobutyric acid is reacted with allyl bromide. rsc.org A similar strategy could be envisioned for (2E)-2,4-dimethylpent-2-enoic acid by choosing different starting materials and alkylating agents.
The malonic ester synthesis represents another classic alkylation-based method for preparing carboxylic acids. libretexts.org This procedure involves alkylating diethyl malonate, followed by hydrolysis and decarboxylation to yield the final carboxylic acid. libretexts.org
Table 2: Alkylation Approach for Dimethylpentenoic Acid Skeleton
| Precursor | Reagents | Intermediate | Product Skeleton |
|---|---|---|---|
| Isobutyric acid | 1. NaH, Diisopropylamine (B44863) 2. n-BuLi 3. Allyl bromide | Dianion of isobutyric acid | 2,2-dimethylpent-4-enoic acid rsc.org |
| Diethyl malonate | 1. Sodium ethoxide 2. Alkyl halide | Alkylated malonic ester | Substituted carboxylic acid libretexts.org |
Dehydration is a common method for introducing a double bond into a molecule. This can be achieved by eliminating water from a precursor alcohol. The synthesis of 2-hydroxy-2,4-dimethylpentanoic acid can be accomplished through methods such as the ozonolysis of 2,7-dimethyl-4-octene to yield 4-methyl-2-pentanol, which is then further elaborated. chegg.com This resulting β-hydroxy acid or a related alcohol could undergo dehydration under acidic or basic conditions to form an α,β-unsaturated acid like (2E)-2,4-dimethylpent-2-enoic acid.
A well-known reaction that incorporates this strategy is the aldol (B89426) condensation. The condensation of two carbonyl compounds, followed by dehydration of the resulting β-hydroxy carbonyl, yields an α,β-unsaturated product. scribd.com For example, ethanal can be converted to but-2-enoic acid through an aldol reaction followed by oxidation and dehydration. scribd.com A similar crossed aldol reaction between appropriate ketones and aldehydes could theoretically produce a precursor that dehydrates to (2E)-2,4-dimethylpent-2-enoic acid.
The exploration of microbial biosynthetic pathways offers a green and efficient alternative to traditional chemical synthesis. Species of the genus Burkholderia are known for their ability to produce a vast array of bioactive secondary metabolites, including polyketides (PKs) and non-ribosomal peptides (NRPs). nih.gov These compounds are synthesized by large enzyme complexes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). researchgate.net
Burkholderia thailandensis E264, for example, produces thailandamide through a PKS pathway. researchgate.net Genetic engineering of such microorganisms holds significant potential for producing novel or derivatized compounds. By manipulating the biosynthetic gene clusters (BGCs) responsible for polyketide production, it may be possible to generate strains that overproduce specific acids or create novel analogues. researchgate.netnih.gov The fundamental building blocks and enzymatic machinery present in these organisms are well-suited for the assembly of branched-chain fatty acids like the dimethylpentenoic acids.
Dehydration Reactions from Alcohols or Acids
Synthesis of 2,2-Dimethylpent-4-enoic Acid
2,2-Dimethylpent-4-enoic acid is a carboxylated derivative of neohexene, characterized by a gem-dimethyl group at the alpha-position to the carboxyl group. Its synthesis typically involves the creation of a quaternary carbon center.
A common and effective method for the synthesis of 2,2-dimethylpent-4-enoic acid involves the alkylation of an isobutyrate derivative, followed by hydrolysis of the resulting ester.
One documented procedure starts with the enolization of methyl isobutyrate. The process begins by treating diisopropylamine with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to form lithium diisopropylamide (LDA). The solution is then warmed to 0 °C before being re-cooled to -78 °C, at which point methyl isobutyrate is added dropwise to generate the corresponding lithium enolate. Allyl bromide is subsequently introduced to the reaction mixture, which is allowed to warm to room temperature overnight. This alkylation step yields methyl 2,2-dimethylpent-4-enoate. The final step is the saponification of the crude ester, which is achieved by heating it to reflux in a solution of methanol, water, and sodium hydroxide (B78521) (NaOH) for several hours. After an acidic workup, 2,2-dimethylpent-4-enoic acid is obtained.
An alternative, but similar, approach begins with isobutyric acid itself. acs.org In this method, isobutyric acid is deprotonated using a suspension of sodium hydride (NaH) and diisopropylamine in THF. The mixture is heated to reflux, then cooled, and n-BuLi is added to ensure complete formation of the dianion. Allyl bromide is then added to the cooled suspension to perform the alkylation. The reaction is quenched with water, and after extraction and acidification, the final product, 2,2-dimethylpent-4-enoic acid, is isolated. acs.org This method achieved a yield of 22%. acs.org
Table 1: Reagents for the Synthesis of 2,2-Dimethylpent-4-enoic Acid via Alkylation and Saponification
| Starting Material | Reagents | Intermediate Product | Final Product |
| Methyl Isobutyrate | 1. Diisopropylamine, n-Butyllithium | Methyl 2,2-dimethylpent-4-enoate | 2,2-Dimethylpent-4-enoic acid |
| 2. Allyl Bromide | |||
| 3. Sodium Hydroxide, Methanol, Water | |||
| Isobutyric Acid | 1. Sodium Hydride, Diisopropylamine | Not applicable (direct synthesis) | 2,2-Dimethylpent-4-enoic acid |
| 2. n-Butyllithium | |||
| 3. Allyl Bromide |
A review of the available scientific literature did not yield specific mechanistic studies on the synthesis of 2,2-dimethylpent-4-enoic acid that involve the use of piperidine (B6355638) and propylene (B89431) oxide. While the reaction between piperidine and propylene oxide to form 1-(piperidin-2-yl)propan-2-ol (B2945085) is a known epoxide ring-opening reaction, its direct application or mechanistic investigation in the context of synthesizing this specific dimethylpentenoic acid isomer is not documented in the searched sources.
Alkylation and Saponification Procedures
Synthetic Routes to 3,3-Dimethylpent-4-enoic Acid
The synthesis of 3,3-dimethylpent-4-enoic acid requires the construction of a quaternary carbon at the beta-position relative to the carboxyl group.
One of the earlier reported methods for preparing 3,3-dimethylpent-4-enoic acid is through a multi-step malonic ester synthesis. uni-regensburg.de This classical approach commences with 3-chloro-3-methyl-1-butyne (B142711) as the starting material. The synthesis involves four distinct steps to construct the final carbon skeleton and introduce the carboxylic acid functionality. However, this particular route is noted to have significant disadvantages, including the high cost of the initial chloroalkyne and an unsatisfactory yield of only 50% in the final stage of the synthesis. uni-regensburg.de
A more efficient route has been developed starting from chlorinated pentadiene derivatives. uni-regensburg.de This method prepares 3,3-dimethyl-4-pentenoic acid through the reaction of 1,1-dichloro-3,3-dimethyl-1,4-pentadiene with an alkoxide, followed by hydrolysis. The reaction is typically carried out at elevated temperatures, ranging from 100 to 250 °C. The subsequent hydrolysis step converts the intermediate ester into the desired carboxylic acid. uni-regensburg.de An example of this process involves dissolving sodium hydroxide in diethylene glycol monoethyl ether, adding 3,3-dimethyl-1,1,5-trichloro-1-pentene, and heating the mixture under reflux. After the addition of water and further reflux, the final product is obtained with a reported yield of 73%. uni-regensburg.de
Table 2: Comparison of Synthetic Routes to 3,3-Dimethylpent-4-enoic Acid
| Method | Starting Material | Key Transformation | Reported Yield | Disadvantages |
| Malonic Ester Synthesis | 3-Chloro-3-methyl-1-butyne | 4-step synthesis | 50% (final step) | Expensive starting material, low overall yield |
| Dichlorinated Pentadiene Route | 1,1-Dichloro-3,3-dimethyl-1,4-pentadiene | Reaction with alkoxide and hydrolysis | 73% | High reaction temperatures |
Multi-Step Malonic Ester Synthesis Approaches
Synthesis of 3,4-Dimethylpent-2-enoic Acid
3,4-Dimethylpent-2-enoic acid is an α,β-unsaturated carboxylic acid. Several general synthetic methods can be applied to its preparation. These include:
Alkylation of Acids : This approach involves using alkyl halides to react with appropriate substrates through nucleophilic substitution reactions to build the carbon framework.
Dehydration of Alcohols : The corresponding hydroxy acid can be synthesized first, followed by a dehydration step to introduce the carbon-carbon double bond.
Favorskii Rearrangement : This method utilizes the rearrangement of α-halo ketones in the presence of a strong base. While a more complex route, it can be effective for producing sterically hindered olefins like 3,4-dimethylpent-2-enoic acid.
This compound is also found in nature, having been extracted from the plant Brucea javanica.
Catalytic Hydrocarboxylation of Alkynes (e.g., Cp₂TiCl₂-catalyzed)
A significant method for synthesizing α,β-unsaturated carboxylic acids is the titanocene (B72419) dichloride (Cp₂TiCl₂)-catalyzed hydrocarboxylation of alkynes with carbon dioxide (CO₂). rsc.org This process offers a direct route to these valuable compounds by utilizing CO₂ as an abundant and environmentally benign C1 feedstock. semanticscholar.org The reaction typically proceeds in the presence of a Grignard reagent, such as isobutylmagnesium bromide, which facilitates the catalytic cycle. semanticscholar.org
The proposed mechanism involves three key steps:
Hydrotitanation : The alkyne undergoes hydrotitanation with a titanium-hydride species generated in situ.
Transmetalation : A metal exchange occurs, typically with the magnesium from the Grignard reagent.
Carboxylation : The resulting organometallic intermediate reacts with CO₂ to form the carboxylate, which upon acidic workup yields the final α,β-unsaturated carboxylic acid. rsc.org
This methodology has been successfully applied to a range of both symmetrical and unsymmetrical internal alkynes, demonstrating high yields and regioselectivity. rsc.org For instance, the reaction of various diarylacetylenes and dialkylacetylenes produces the corresponding unsaturated carboxylic acids efficiently under atmospheric pressure of CO₂. rsc.orgsemanticscholar.org
| Alkyne Substrate | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Diphenylacetylene | 5 mol% Cp₂TiCl₂, i-BuMgBr | Diethyl ether, 30°C, 6h | (E)-2,3-Diphenylacrylic acid | 75% |
| 4-Octyne | 5 mol% Cp₂TiCl₂, i-BuMgBr | Diethyl ether, 30°C, 6h | (E)-2-Propylhex-2-enoic acid | 73% |
| 1-Phenyl-1-propyne | 5 mol% Cp₂TiCl₂, i-BuMgBr | Diethyl ether, 30°C, 6h | (E)-2-Phenylbut-2-enoic acid | 69% |
| 4,4-Dimethyl-1-phenyl-1-pentyne | 5 mol% Cp₂TiCl₂, i-BuMgBr | Diethyl ether, 30°C, 6h | (E)-4,4-Dimethyl-2-phenylpent-2-enoic acid | 51% |
Considerations for Scalable Production Methodologies
For any synthetic method to be viable on an industrial scale, several factors must be considered, including catalyst efficiency, cost of starting materials, operational safety, and environmental impact. The Cp₂TiCl₂-catalyzed hydrocarboxylation presents several features that are favorable for scalability. The use of an earth-abundant and non-toxic metal like titanium is a significant advantage. nih.gov Furthermore, the reaction proceeds under relatively mild conditions, such as moderate temperatures (30°C) and atmospheric CO₂ pressure, which simplifies reactor design and operational procedures. semanticscholar.org
Alternative catalytic systems for alkyne hydrocarboxylation exist, utilizing metals like gold, palladium, or copper. nih.govresearchgate.netau.dk Gold-catalyzed systems, for example, have been shown to be highly efficient, sometimes operating under solvent-free conditions, which minimizes waste and simplifies product purification. nih.govmdpi.com However, the high cost of noble metal catalysts can be a drawback for large-scale production. Therefore, the development of methodologies based on more abundant metals like titanium remains a crucial area of research for producing bulk chemicals like carboxylic acids. capes.gov.br
Chiral Auxiliary-Based Syntheses in Dimethylpentenoic Acid Derivatives (e.g., Evans' Oxazolidinone Methodology)
The synthesis of specific stereoisomers of dimethylpentenoic acid derivatives requires asymmetric synthesis techniques. One of the most reliable and widely used methods involves the use of chiral auxiliaries. whiterose.ac.uk A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is then removed. whiterose.ac.uk
The Evans' oxazolidinone methodology is a preeminent example of this approach and is particularly effective for the asymmetric functionalization of carboxylic acids. researchgate.netresearchgate.net In this strategy, an α,β-unsaturated carboxylic acid is first converted into an N-acyloxazolidinone by coupling it with a chiral oxazolidinone, such as (R)-(+)-4-benzyl-2-oxazolidinone. nih.gov This chiral imide then controls the stereochemical outcome of subsequent reactions.
The chiral auxiliary creates a sterically defined environment, forcing incoming reagents to approach the molecule from a specific face. nih.gov This allows for highly diastereoselective transformations, such as conjugate additions, alkylations, and aldol reactions. sci-hub.se After the desired stereocenter has been created, the auxiliary can be cleaved (e.g., via hydrolysis or hydrogenolysis) to yield the chiral carboxylic acid, ester, or alcohol, while the auxiliary itself can often be recovered and reused. This methodology has been adapted for the synthesis of complex chiral molecules, including derivatives of dimethylpentenoic acid.
| Step | Description | Key Feature |
|---|---|---|
| 1. Acylation | The carboxylic acid is coupled to the chiral oxazolidinone auxiliary. | Formation of a chiral N-acyloxazolidinone. nih.gov |
| 2. Diastereoselective Reaction | The substrate undergoes a reaction (e.g., conjugate addition, alkylation). | The auxiliary's steric bulk directs the approach of the electrophile, creating a new stereocenter with high diastereoselectivity. sci-hub.se |
| 3. Cleavage | The auxiliary is removed from the product molecule. | Yields the desired enantiomerically enriched product and allows for recovery of the auxiliary. |
Synthesis of Amino Acid Derivatives (e.g., (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic Acid)
The synthesis of non-natural amino acids is of great interest for their application in medicinal chemistry and drug development, particularly for creating peptides with enhanced stability against proteolytic degradation. iris-biotech.de An example of such a compound is (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid (CAS No. 854250-89-8). iris-biotech.de This molecule is a valuable building block for solid-phase peptide synthesis. iris-biotech.degoogle.com
The synthesis of this specific chiral amino acid derivative would logically employ an asymmetric strategy, such as the chiral auxiliary-based methods described previously. The synthetic route would involve creating the key stereocenter at the α-carbon with the desired (R)-configuration. This can be achieved by diastereoselective amination or alkylation of a precursor attached to a chiral auxiliary like an Evans' oxazolidinone. Following the key stereochemistry-defining step, the auxiliary is cleaved, and the resulting amino group is protected with a tert-butyloxycarbonyl (Boc) group to yield the final product, (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid. This protecting group is standard in peptide synthesis, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.
Chemical Reactivity and Mechanistic Investigations
Esterification Reactions
Esterification is a common reaction of carboxylic acids, including unsaturated ones, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group from an alcohol. ebsco.com This reaction is typically reversible and can be catalyzed by an acid. wikipedia.orgmasterorganicchemistry.com
The Fischer esterification is a classic example of an acid-catalyzed esterification. masterorganicchemistry.com The mechanism involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic attack of the alcohol on the activated carbonyl carbon. masterorganicchemistry.com
Proton transfer from the attacking alcohol to one of the original hydroxyl groups. masterorganicchemistry.com
Elimination of water as a leaving group, forming a protonated ester. masterorganicchemistry.com
Deprotonation to yield the final ester product. masterorganicchemistry.com
This general mechanism is applicable to the esterification of 2,2-Dimethylpent-4-enoic acid. evitachem.com Various acid catalysts can be employed, including sulfuric acid, tosic acid, and hydrochloric acid. masterorganicchemistry.com The use of heteropolyacid salts as catalysts has also been explored to improve selectivity and reduce waste. google.com
Esters derived from unsaturated carboxylic acids have a wide range of applications due to their chemical properties and often pleasant odors. ebsco.comwikipedia.orggoogle.com
Fragrances and Flavors: Low molecular weight esters are frequently used as fragrances in perfumes and flavoring agents in food products. ebsco.comwikipedia.orgpcc.eu For instance, ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate is noted for its use as a fragrance. google.com
Monomers for Polymers: Unsaturated esters are valuable monomers for the synthesis of polymers and copolymers. google.com For example, methyl methacrylate (B99206) is a key component in the production of Lucite plastic. google.com
Chemical Intermediates: These esters serve as versatile intermediates in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. google.comlookchem.com
Industrial Solvents: Esters are effective solvents for a variety of materials, including plastics, resins, and lacquers. wikipedia.org
The specific applications of esters derived from 2,4-Dimethylpent-4-enoic acid would be determined by the properties of the resulting ester, such as its volatility, odor, and reactivity.
Acid-Catalyzed Esterification Mechanisms (e.g., for 2,2-Dimethylpent-4-enoic Acid)
Olefinic Transformations
The presence of a terminal double bond in this compound allows for a variety of olefinic transformations, providing pathways to saturated analogs, oxidized derivatives, and complex cyclic structures.
The carbon-carbon double bond in this compound can be readily reduced to its corresponding saturated analog, 2,4-dimethylpentanoic acid, through catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Homogeneous catalysts, such as those based on ruthenium(I) chlorides in solvents like N,N-dimethylacetamide (DMA), have proven effective for the hydrogenation of unsaturated carboxylic acids under mild conditions. cdnsciencepub.comcdnsciencepub.com The mechanism for this type of catalysis often involves the formation of a ruthenium hydride species which then transfers hydrogen atoms across the double bond. cdnsciencepub.com Another class of effective catalysts includes simple, air-stable copper(I)/N-heterocyclic carbene (NHC) complexes. rsc.orgresearchgate.net These catalysts are advantageous as they replace the need for less atom-economical reducing agents. rsc.org For α,β-unsaturated carboxylic acids, ruthenium and rhodium catalysts with chiral diphosphine ligands have also been developed, though their efficiency can be substrate-dependent. chinesechemsoc.org
The general transformation is the saturation of the C4=C5 double bond, leading to the formation of 2,4-dimethylpentanoic acid.
Table 1: Catalytic Systems for Hydrogenation of Unsaturated Carboxylic Acids
| Catalyst System | Type | Typical Conditions | Product from this compound |
| Ru(I) Chlorides in DMA | Homogeneous | H₂ (1 atm), 80°C | 2,4-Dimethylpentanoic acid |
| Copper(I)/NHC Complexes | Homogeneous | H₂ | 2,4-Dimethylpentanoic acid |
| Ru/Rh with Chiral Ligands | Homogeneous | Mild conditions | 2,4-Dimethylpentanoic acid |
The olefinic bond in this compound is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon double bond to form smaller carbonyl-containing molecules. numberanalytics.com Ozonolysis is a primary method for this transformation, where the final products are determined by the type of workup procedure employed. numberanalytics.comlibretexts.org
The reaction proceeds by treating the alkene with ozone (O₃), which leads to the formation of an unstable intermediate called a molozonide. This rearranges into a more stable ozonide intermediate. pearson.combyjus.com Subsequent treatment of this ozonide dictates the final products.
Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) cleaves the double bond and oxidizes the resulting fragments. byjus.com For this compound, this pathway would cleave the C4=C5 bond, converting the terminal CH₂ group into carbon dioxide and the C4 carbon into a ketone, yielding 2-methyl-4-oxopentanoic acid.
Reductive Workup: Employing a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal, also cleaves the double bond but results in the formation of aldehydes or ketones. numberanalytics.com In the case of this compound, this workup would produce 2-methyl-4-oxopentanoic acid and formaldehyde.
Stronger oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can also be used for oxidative cleavage, typically leading to the formation of carboxylic acids and ketones. libretexts.orglibretexts.org
Table 2: Products of Ozonolysis of this compound
| Workup Type | Reagents | Major Organic Products |
| Oxidative | 1. O₃; 2. H₂O₂ | 2-Methyl-4-oxopentanoic acid |
| Reductive | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | 2-Methyl-4-oxopentanoic acid and Formaldehyde |
Ring-closing metathesis (RCM) is a powerful reaction for synthesizing cyclic compounds from acyclic dienes, catalyzed by metal complexes, most notably those containing ruthenium, known as Grubbs catalysts. wikipedia.orgharvard.edursc.org While this compound itself is not a diene, it can be derivatized to create a suitable precursor for RCM.
For instance, the carboxylic acid can be esterified with an unsaturated alcohol, such as allyl alcohol, to form an allyl ester diene. This diene derivative can then undergo an intramolecular RCM reaction. The catalyst, typically a second-generation Grubbs catalyst, facilitates the formation of a new double bond within the molecule, closing the ring and releasing a small volatile alkene, such as ethylene, as a byproduct. organic-chemistry.org This strategy has been used to create various unsaturated lactones. rsc.org The efficiency and stereoselectivity (E/Z) of the resulting cyclic alkene can be influenced by factors like ring strain and the specific catalyst used. organic-chemistry.orgrsc.org
For example, esterification of this compound with allyl alcohol would produce allyl 2,4-dimethylpent-4-enoate. Subsequent RCM of this diene would lead to the formation of a seven-membered unsaturated lactone.
Table 3: Hypothetical RCM of a this compound Derivative
| RCM Precursor | Catalyst | Product | Byproduct |
| Allyl 2,4-dimethylpent-4-enoate | Grubbs 2nd Gen. Catalyst | 3,5-Dimethyl-2,3,6,7-tetrahydrooxepin-2-one | Ethylene |
Oxidation Pathways Leading to Carboxylic Acids or Ketones
Derivatization Strategies and Functional Group Interconversions
The carboxylic acid moiety of this compound is a key site for functional group interconversions, enabling the synthesis of a wide range of derivatives.
The formation of amides from this compound is a common derivatization strategy. This transformation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. A widely used method involves coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). commonorganicchemistry.comcommonorganicchemistry.comreddit.com
The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. luxembourg-bio.com This intermediate is susceptible to nucleophilic attack. While it can react directly with an amine, the presence of HOBt improves efficiency and reduces side reactions by forming an active ester, which then readily reacts with the amine to yield the desired amide. luxembourg-bio.comnih.gov The process is typically carried out in aprotic polar solvents like dimethylformamide (DMF). reddit.comnih.gov This method is effective for coupling a diverse range of carboxylic acids and amines. nih.gov
Table 4: Reagents for Amide Coupling of this compound
| Reagent Class | Example Reagents | Role |
| Coupling Agent | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid |
| Additive | HOBt (1-Hydroxybenzotriazole) | Forms an active ester, improves yield |
| Base | DIPEA (N,N-Diisopropylethylamine) | Scavenges acid byproduct |
| Solvent | DMF (Dimethylformamide) | Reaction medium |
The alkene functional group in this compound can undergo electrophilic addition reactions with halogens. The bromination of the carbon-carbon double bond is a characteristic example of this reactivity. chemguide.co.uklibretexts.org The reaction typically proceeds by mixing the alkene with elemental bromine (Br₂), often dissolved in an inert organic solvent like tetrachloromethane. chemguide.net
The mechanism is an example of electrophilic addition. chemguide.co.uklibretexts.org As the bromine molecule approaches the electron-rich π-bond of the alkene, a dipole is induced in the Br-Br bond. youtube.comchemistrystudent.com The polarized bromine molecule then acts as an electrophile. The reaction proceeds through the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion from the opposite face. chemguide.co.uklibretexts.org This anti-addition results in the formation of a vicinal dibromide, where bromine atoms are attached to adjacent carbons. In the case of this compound, this reaction would yield 4,5-dibromo-2,4-dimethylpentanoic acid. The characteristic red-brown color of the bromine solution disappears as the reaction proceeds, which serves as a qualitative test for the presence of a carbon-carbon double bond. libretexts.orgchemguide.net
Table 5: Product of Bromination of this compound
| Reactant | Reagent | Solvent | Product |
| This compound | Bromine (Br₂) | Tetrachloromethane (CCl₄) | 4,5-Dibromo-2,4-dimethylpentanoic acid |
Application of Protecting Group Chemistry (e.g., Boc and Fmoc Groups in Amino Acid Derivatives)
While specific studies on the application of protecting group chemistry directly to this compound are not extensively documented in publicly available literature, the principles of this chemical strategy are well-illustrated by its derivatives, particularly amino acid analogues. The use of tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups is fundamental in the synthesis of complex molecules like peptides and other bioactive compounds derived from structurally related scaffolds.
Research and commercial availability of compounds such as (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid and its Fmoc-protected counterparts highlight the importance of these protecting groups. The Boc group is instrumental in the selective protection of amine functionalities during various chemical transformations. cymitquimica.com Its stability under many reaction conditions, coupled with its straightforward removal under acidic conditions, makes it a valuable tool for chemists. cymitquimica.com Similarly, the Fmoc group is crucial for the protection of amino groups, especially in solid-phase peptide synthesis. Current time information in Bangalore, IN.ontosight.ai Its lability to basic conditions allows for orthogonal protection strategies, where different protecting groups can be selectively removed in the presence of others. Current time information in Bangalore, IN.
The application of these protecting groups in amino acid derivatives of the dimethyl-pent-4-enoic acid framework underscores their role in enabling complex synthetic routes. By temporarily masking the reactive amino group, other parts of the molecule can be modified without interference. This is a key strategy in the construction of peptide-based therapeutics and other intricate organic molecules. cymitquimica.com
Below is a table summarizing the properties of some commercially available protected amino acid derivatives that share a structural similarity with this compound:
| Compound Name | Protecting Group | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |
| (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid | Boc | C₁₂H₂₁NO₄ | 243.30 | R |
| (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid | Fmoc | C₂₂H₂₃NO₄ | 365.43 | S |
| (R)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid | Fmoc | C₂₂H₂₃NO₄ | 365.43 | R |
This data is compiled from commercially available research chemicals and illustrates the application of protecting group chemistry to closely related structures.
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks in Peptide and Bioactive Molecule Synthesis
While amino acid derivatives of the closely related 3,3-dimethyl-pent-4-enoic acid are well-documented in peptide synthesis, it is the specific isomer, (S)-2,4-dimethylpent-4-enoic acid, that has been instrumental in the synthesis of complex, biologically active natural product analogues. chemimpex.comchemimpex.com
Research has demonstrated the integral role of (S)-2,4-dimethylpent-4-enoic acid in the multi-step synthesis of a new generation of photoswitchable jasplakinolides, also known as optojasps. nih.govresearchgate.netresearchgate.net Jasplakinolide (B32604) is a natural product widely used to stabilize F-actin, a critical protein in cellular dynamics. nih.govresearchgate.netresearchgate.net The synthesis of these advanced "optojasps" involves coupling (S)-2,4-dimethylpent-4-enoic acid as a key building block in a complex peptide assembly. nih.govresearchgate.netacs.org This allows for the creation of sophisticated research tools that can control cellular processes with light, showcasing the compound's importance in developing bioactive molecules for advanced biological studies. nih.govbiorxiv.org
In the context of complex depsipeptide synthesis, such as in the creation of jasplakinolide analogues, (S)-2,4-dimethylpent-4-enoic acid is incorporated into a peptide chain. nih.govresearchgate.netresearchgate.net The process involves a series of coupling reactions where different amino acids and the (S)-2,4-dimethylpent-4-enoic acid moiety are sequentially added. nih.govresearchgate.net This meticulous assembly results in a linear precursor which then undergoes macrocyclization to form the final complex structure. nih.govacs.org Both solution-phase and solid-phase synthesis strategies have been developed, with the solution-phase method noted as advantageous for avoiding the need for an excess of expensive and commercially limited amino acids and (S)-2,4-dimethylpent-4-enoic acid. acs.orgresearchgate.net
The synthesis of jasplakinolide analogues, which are depsipeptides with significant biological activity, points to the potential of (S)-2,4-dimethylpent-4-enoic acid in the development of peptide-based therapeutics. nih.govresearchgate.netresearchgate.net These synthetic analogues are designed to offer enhanced properties, such as photoswitchability, which allows for precise spatiotemporal control over their biological effects. nih.gov This level of control is highly desirable in modern drug development, positioning derivatives of 2,4-dimethylpent-4-enoic acid as valuable components in the creation of next-generation therapeutic agents. nih.govresearchgate.net
While a related compound, 2-methyl-4-pentenoic acid, is known to participate in the biosynthesis of avermectins, the direct role of this compound in this specific pathway is less documented. medchemexpress.com However, its demonstrated use in the total synthesis of complex natural product derivatives like jasplakinolide analogues solidifies its status as a critical precursor in the laboratory synthesis of intricate bioactive molecules. nih.govresearchgate.netacs.orgresearchgate.net The successful incorporation of this building block into such large and stereochemically complex structures underscores its utility in accessing novel chemical entities with significant biological potential. nih.govresearchgate.netrsc.org
Role in the Synthesis of Peptide-Based Therapeutics
Precursors for Polymer Synthesis and Functionalized Materials
Derivatives of pentenoic acid are gaining interest in the field of materials science for the development of advanced polymers and functional materials. The terminal double bond present in these molecules is particularly suitable for polymerization and functionalization reactions.
Although research into polymers derived specifically from this compound is not extensively documented, the broader class of pentenoic acid derivatives is being explored for creating materials with unique characteristics. For instance, other isomers like 3-hydroxy-2,2-dimethylpent-4-enoic acid are considered potential building blocks for synthesizing polymers with properties suitable for electronic applications. The unique branching and functionality of these acids can influence the physical and biological properties of the resulting polymers.
Chemical Intermediates for Specialty and Pharmaceutical Compounds
Various isomers of dimethylpentenoic acid serve as important intermediates in the synthesis of pharmaceuticals and specialty chemicals. evitachem.comfishersci.fr Their reactive functional groups make them versatile building blocks for creating more complex molecules. evitachem.com For example, 2,2-dimethyl-4-pentenoic acid is used as a pharmaceutical intermediate. evitachem.comfishersci.fr Its derivatives can be key components in the synthesis of active pharmaceutical ingredients (APIs). google.com
A notable example is the use of a derivative, (2R,3S,E)-5-iodo-3-methoxy-2,4-dimethylpent-4-enoic acid, in the total synthesis of the labile antibacterial polyketide, Thailandamide A. researchgate.netnih.gov This underscores the value of the this compound scaffold in constructing complex and potent pharmaceutical compounds.
Data Tables
Table 1: Applications of this compound and Its Derivatives
| Compound/Derivative | Application Area | Specific Use |
|---|---|---|
| (S)-2,4-Dimethylpent-4-enoic acid | Bioactive Molecule Synthesis | Key building block in the total synthesis of photoswitchable jasplakinolide analogues (optojasps) for studying F-actin dynamics. nih.govresearchgate.netresearchgate.netacs.org |
| (2R,3S,E)-5-Iodo-3-methoxy-2,4-dimethylpent-4-enoic acid | Pharmaceutical Intermediate | Used in the total synthesis of the antibacterial natural product Thailandamide A. researchgate.net |
| 2,2-Dimethyl-4-pentenoic acid | Pharmaceutical Intermediate | General intermediate in the synthesis of pharmaceuticals and other complex molecules. evitachem.comfishersci.fr |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (S)-2,4-Dimethylpent-4-enoic acid |
| 3,3-Dimethyl-pent-4-enoic acid |
| Jasplakinolide |
| 2-Methyl-4-pentenoic acid |
| Avermectin |
| 3-Hydroxy-2,2-dimethylpent-4-enoic acid |
| 2,2-Dimethyl-4-pentenoic acid |
| (2R,3S,E)-5-Iodo-3-methoxy-2,4-dimethylpent-4-enoic acid |
Intermediate in Pharmaceutical Manufacturing (e.g., 2,2-Dimethylpent-4-enoic Acid)
This compound and its structural isomer, 2,2-Dimethylpent-4-enoic acid, are both recognized as useful intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). nih.gov As isomers, they share the same molecular formula (C7H12O2) and molecular weight, but differ in the placement of their methyl groups and the double bond, which leads to different chemical reactivity and physical properties. nih.govnih.gov
The presence of a reactive carboxylic acid functional group and a carbon-carbon double bond allows these compounds to undergo a variety of chemical transformations, such as esterification, amidation, and addition reactions, making them versatile starting materials in multi-step synthetic pathways. nih.gov While they are structurally similar, the specific isomeric form used often depends on the desired final product and the synthetic route employed. For instance, research has shown that α,β-unsaturated esters related to the 2,4-dimethylpentenoic acid framework can be isomerized to their β,γ-unsaturated counterparts, highlighting the potential for strategic interconversion to access specific molecular scaffolds. acs.org
Table 1: Physicochemical Properties of Dimethylpentenoic Acid Isomers
| Property | This compound | 2,2-Dimethylpent-4-enoic acid |
| IUPAC Name | This compound | 2,2-dimethylpent-4-enoic acid |
| Molecular Formula | C7H12O2 | C7H12O2 |
| Molecular Weight | 128.17 g/mol | 128.17 g/mol |
| CAS Number | 56639-98-6 | 16386-93-9 |
| Density | 0.956 g/cm³ (for the (2S)-enantiomer) | 0.933 g/mL at 25 °C |
| Boiling Point | 209.4 °C (for the (2S)-enantiomer) | 104-108 °C at 20 mmHg |
| InChIKey | WQBDUHHOENCMGP-UHFFFAOYSA-N | BGUAPYRHJPWVEM-UHFFFAOYSA-N |
Data sourced from PubChem and Biosynth. nih.govnih.govbiosynth.comsigmaaldrich.com
Scaffold for Nonsteroidal Anti-inflammatory Drug (NSAID) Analogs
The molecular framework of this compound serves as a valuable scaffold in the synthesis of analogs of nonsteroidal anti-inflammatory drugs (NSAIDs). Many prominent NSAIDs, such as ibuprofen (B1674241) and naproxen, are chiral α-arylpropionic acids. The therapeutic efficacy of these drugs is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired pharmacological activity while the other may be less active or contribute to side effects.
Recent research has demonstrated that derivatives of dimethylpentenoic acid can be employed to construct these crucial chiral centers with high precision. For example, a process involving the enantioselective protonation of intermediates derived from an ester of (E)-2,4-dimethylpent-2-enoate has been developed. acs.org This method allows for the creation of α-branched esters, which are direct precursors to α-branched carboxylic acids like ibuprofen, with high levels of enantiomeric purity. acs.org This approach highlights the utility of the dimethylpentenoic acid backbone as a foundational structure for building the complex, stereochemically defined molecules required for modern drug development, including novel NSAID analogs. acs.orggoogle.com
Chiral Building Block in the Synthesis of Chiral Drugs (e.g., Sacubitril)
The ability to introduce specific stereochemistry is a cornerstone of modern pharmaceutical synthesis. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit different biological activities. This compound can exist in chiral forms, such as (2S)-2,4-Dimethylpent-4-enoic acid, which is available as a high-quality reference standard for pharmaceutical testing. biosynth.com
While a direct synthetic route to the heart failure medication Sacubitril using this compound is not prominently documented, the principle of using structurally related chiral pentenoic acids is well-established. For instance, a similar molecule, (2R)-2-Methylpent-4-enoic acid, is explicitly used as a reagent to introduce a key chiral center during the synthesis of Sacubitril. wikipedia.org This demonstrates the importance of this class of chiral building blocks in constructing sophisticated pharmaceutical agents where precise three-dimensional structure is critical for therapeutic function. The availability of chiral dimethylpentenoic acids provides a tool for chemists to develop synthetic routes to other complex chiral targets. biosynth.comresearchgate.net
Spectroscopic Characterization and Computational Chemistry Insights
Structural Elucidation Techniques
The molecular structure of 2,4-Dimethylpent-4-enoic acid (C7H12O2) is established through a combination of spectroscopic methods. nih.gov Each technique provides unique and complementary information, which, when pieced together, confirms the compound's identity and stereochemistry.
1D NMR (¹H and ¹³C) provides information on the chemical environment of individual protons and carbon atoms. For this compound, ¹H NMR would be expected to show distinct signals for the vinyl protons, the methine proton at the chiral center (C2), the methylene (B1212753) protons (C3), and the different methyl groups. Similarly, ¹³C NMR would reveal the chemical shifts for the carboxylic acid carbon, the olefinic carbons, and the aliphatic carbons in the backbone.
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, confirming the precise arrangement of the atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and have not been confirmed by experimental data in the cited sources.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COOH) | 10-12 (broad s) | 175-185 |
| C2 (CH) | 2.5-3.0 (m) | 40-50 |
| C3 (CH₂) | 2.2-2.6 (m) | 35-45 |
| C4 (C) | - | 140-150 |
| C5 (CH₂) | 4.7-4.9 (s) | 110-115 |
| C2-CH₃ | 1.1-1.3 (d) | 15-20 |
| C4-CH₃ | 1.7-1.9 (s) | 20-25 |
s = singlet, d = doublet, m = multiplet
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition.
For this compound, the monoisotopic mass is calculated to be 128.08373 Da. nih.gov HRMS analysis would confirm this exact mass, thereby validating the molecular formula C₇H₁₂O₂.
While detailed experimental fragmentation data is not available in the searched literature, mass spectrometry would also provide structural information through the analysis of fragment ions. The molecule would likely undergo fragmentation through pathways such as the loss of a methyl group (M-15), loss of the carboxylic acid group (M-45), and other characteristic cleavages of the carbon backbone. Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated. uni.lu
Table 2: Predicted m/z Adducts for this compound
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 129.09100 |
| [M+Na]⁺ | 151.07294 |
| [M-H]⁻ | 127.07644 |
| [M+K]⁺ | 167.04688 |
| [M+H-H₂O]⁺ | 111.08098 |
| Source: PubChem. uni.lu |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid and alkene functionalities.
No experimental IR spectrum for this compound was found in the reviewed literature. However, the expected characteristic peaks can be summarized as follows:
Table 3: Expected Characteristic IR Absorption Bands for this compound (Note: These are general frequency ranges for the specified functional groups.)
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |
| Carboxylic Acid | C=O stretch (strong) | 1700-1725 |
| Alkene | =C-H stretch | 3010-3095 |
| Alkene | C=C stretch (medium) | 1640-1680 |
| Alkane | C-H stretch | 2850-2960 |
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. cabidigitallibrary.org It is a crucial method for determining the absolute stereochemistry of chiral molecules. Since this compound possesses a chiral center at the C2 position, it can exist as two enantiomers: (S)-2,4-Dimethylpent-4-enoic acid and (R)-2,4-Dimethylpent-4-enoic acid.
The ECD spectrum of each enantiomer would be a mirror image of the other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of a synthesized or isolated sample can be unambiguously assigned. cabidigitallibrary.org However, there is no published experimental or computational ECD data specifically for the enantiomers of this compound in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Chromatographic Analysis for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be used to assess its purity, identify it in a mixture, and quantify its amount. The compound would first be separated from other components on a GC column based on its boiling point and polarity, and then detected by the mass spectrometer, which would provide its mass spectrum for confirmation.
While direct GC-MS analysis of this compound was not detailed in the reviewed literature, a related derivative, Fumaric acid, 2,4-dimethylpent-3-yl heptadecyl ester, has been identified in plant extracts using this technique. For the analysis of the free acid, a derivatization step (e.g., esterification) is often employed to increase its volatility and improve its chromatographic behavior.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analysis and purification of this compound and its derivatives. Reverse-phase HPLC (RP-HPLC) is a commonly employed method for this purpose.
For instance, the related compound, 2-pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)-, can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase is typically replaced with formic acid to ensure compatibility. sielc.comsielc.com The use of columns with smaller 3 µm particles is available for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com
In preparative HPLC, the goal is to isolate a specific compound in larger quantities. For example, the purification of allylic hydroperoxides has been achieved using preparative HPLC on a silica (B1680970) gel column with a mobile phase of hexane/Et2O/AcOH. For pharmaceutical-grade material of related compounds like (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid, preparative HPLC with a C18 column and a trifluoroacetic acid (TFA) modifier is the preferred method for purification.
The analysis of various isomers and derivatives of pentenoic acid also relies on HPLC. For example, a method for the determination of pesticides in environmental waters, including 2,4-dichlorophenoxy acetic acid, utilizes an HPLC-UVDAD system with a Stability RP Pesticides chromatographic column and a mobile phase of acetonitrile-water-acetic acid. researchgate.net Furthermore, the separation of compounds like 2,2-Dimethylpent-4-enal can be achieved on a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Computational Chemistry Approaches
Molecular Descriptors Calculation for Structural Prediction and Reactivity Assessment
Computational chemistry provides valuable insights into the physicochemical properties and potential reactivity of this compound through the calculation of molecular descriptors. These descriptors are numerical values that encode information about the molecule's structure.
Key molecular descriptors for this compound (C7H12O2) have been computed and are available in public databases like PubChem. nih.gov These include properties that help in predicting its behavior in various chemical and biological systems.
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
| Molecular Weight | 128.17 g/mol | nih.gov |
| XLogP3-AA | 1.7 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | iiita.ac.in |
| Rotatable Bond Count | 2 | iiita.ac.in |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | nih.gov |
| Heavy Atom Count | 9 | iiita.ac.in |
XLogP3-AA: This value suggests the lipophilicity of the molecule, indicating its potential to partition between an oily and an aqueous phase. A value of 1.7 points to moderate lipophilicity. nih.gov
Hydrogen Bond Donor/Acceptor Count: The presence of one hydrogen bond donor (the carboxylic acid proton) and two acceptors (the carbonyl and hydroxyl oxygens) indicates the molecule's capacity to form hydrogen bonds, which influences its solubility and interactions with other molecules. nih.goviiita.ac.in
Rotatable Bond Count: The two rotatable bonds give the molecule some conformational flexibility. iiita.ac.in
Topological Polar Surface Area (TPSA): A TPSA of 37.3 Ų is a predictor of a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov
These descriptors are calculated using various computational models and software. For example, the XLogP3 value is computed by XLogP3 3.0, and other descriptors are often calculated using software like Cactvs. nih.govnih.gov The IUPAC name, InChI, InChIKey, and SMILES are also computationally generated to provide standardized representations of the molecule. nih.gov
Computational Validation of Stereochemical Configurations
Computational methods are also instrumental in validating the stereochemical configurations of chiral molecules. While no specific studies on the NOESY and ECD simulations of this compound were found, the application of these techniques to similar structures demonstrates their utility.
For instance, in the structural elucidation of (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid, a compound isolated from Pachysandra terminalis, Nuclear Overhauser Effect Spectroscopy (NOESY) was used to determine the Z configuration of the double bond by observing the correlation between specific protons. acgpubs.org
To establish the absolute configuration, Electronic Circular Dichroism (ECD) spectroscopy is often coupled with computational simulations. In the case of (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid, the experimental ECD spectrum was compared with the calculated ECD curves for the (4S) and (4R) enantiomers. acgpubs.org The good match between the experimental and the calculated ECD curve for the (4S) isomer confirmed its absolute configuration. acgpubs.org This approach provides a powerful tool for unambiguously assigning the stereochemistry of complex molecules.
Advanced Research Directions and Future Perspectives for 2,4 Dimethylpent 4 Enoic Acid
The field of organic synthesis and medicinal chemistry is in a constant state of evolution, driven by the need for more efficient, sustainable, and innovative approaches to molecule construction and function. Within this landscape, 2,4-dimethylpent-4-enoic acid and its isomers represent a class of molecules with underexplored potential. The following sections outline key areas of advanced research that could unlock novel applications and a deeper understanding of these compounds.
Q & A
Basic Questions
Q. What are the key experimental considerations for synthesizing 2,4-dimethylpent-4-enoic acid?
- Methodology : Synthesis typically involves asymmetric catalysis or chiral intermediates to achieve the desired stereochemistry. For example, (2S)-2,4-dimethylpent-4-enoic acid can be synthesized using enantioselective methods, such as enzymatic resolution or transition-metal-catalyzed reactions .
- Safety : Follow strict protocols for handling reactive intermediates (e.g., anhydrides, halides). Use protective equipment (gloves, goggles) and ensure proper waste disposal to avoid environmental contamination .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- NMR Analysis : The double bond (C4) and methyl groups (C2 and C4) produce distinct signals. For instance, the terminal alkene protons (C4) appear as a singlet in -NMR (~5.1–5.3 ppm), while methyl groups show splitting patterns depending on their proximity to the double bond .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (CHO, exact mass 128.17 g/mol) and fragmentation patterns .
Q. What are the standard protocols for purity assessment of this compound?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to quantify impurities. Compare retention times against certified reference standards .
- Melting Point : While the compound is liquid at room temperature, derivatives (e.g., crystalline salts) may be analyzed for melting point consistency .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected -NMR shifts) be resolved for this compound?
- Troubleshooting : Discrepancies may arise from solvent effects, tautomerism, or impurities. Cross-validate with 2D-NMR (e.g., HSQC, HMBC) to confirm carbon-proton correlations. For example, the C4 alkene carbon should correlate with protons at δ 5.1–5.3 ppm .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify conformational influences .
Q. What strategies optimize regioselectivity in derivatizing the double bond of this compound?
- Catalytic Approaches : Use transition-metal catalysts (e.g., Pd or Ru complexes) for hydrofunctionalization. For example, hydroboration-oxidation with a chiral catalyst can yield enantiomerically enriched alcohols .
- Steric and Electronic Effects : The methyl groups at C2 and C4 create steric hindrance, favoring electrophilic additions at the less-substituted alkene carbon. Computational docking studies can predict reactive sites .
Q. How do researchers design statistically robust experiments to study the compound’s reactivity under varying conditions?
- Experimental Design :
- Variables : Temperature, solvent polarity, and catalyst loading as independent variables; reaction yield or enantiomeric excess (ee) as dependent variables.
- Replicates : Perform triplicate runs to calculate standard deviations.
- Statistical Tests : Use ANOVA to assess significance of variable interactions and t-tests for pairwise comparisons .
Q. What methodologies are used to investigate the biological activity of this compound?
- In Vitro Assays : Screen for enzyme inhibition (e.g., lipoxygenase or cyclooxygenase) using fluorescence-based assays. IC values can be determined via dose-response curves .
- Structural Analogues : Compare activity with related compounds (e.g., 4-methylpent-2-enoic acid) to identify structure-activity relationships (SARs). Molecular docking with target proteins (e.g., COX-2) provides mechanistic insights .
Q. How can discrepancies in literature-reported synthetic yields be critically analyzed?
- Meta-Analysis : Aggregate data from peer-reviewed studies (PubMed, TOXLINE) and evaluate variables like catalyst purity, reaction scale, and workup methods. Use regression analysis to identify yield predictors .
- Reproducibility Testing : Replicate high-yield protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate confounding factors .
Data Presentation and Analysis Guidelines
- Tables : Include raw data (e.g., NMR shifts, reaction yields) in appendices. Processed data (e.g., statistical summaries) should be in the main text .
- Graphs : Plot dose-response curves or Arrhenius plots with error bars (standard deviation) to illustrate reproducibility .
- Citations : Prioritize primary sources (e.g., PubChem, ATSDR reports) over commercial databases to ensure reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
